2-(2',3',4'-Trihydroxybutyl)quinoxaline

Vue d'ensemble

Description

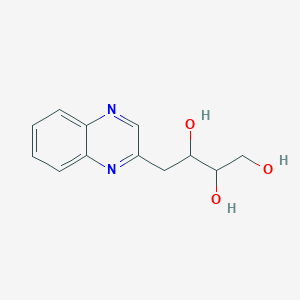

4-(Quinoxalin-2-yl)butane-1,2,3-triol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is a derivative of quinoxaline, a bicyclic aromatic compound that contains a benzene ring fused to a pyrazine ring. The presence of the butane-1,2,3-triol moiety adds three hydroxyl groups to the structure, making it a versatile compound in various chemical reactions and applications.

Applications De Recherche Scientifique

4-(Quinoxalin-2-yl)butane-1,2,3-triol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer properties, particularly in breast cancer research.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mécanisme D'action

Mode of Action

Quinoxaline derivatives have been studied for their potential as a2b receptor antagonists , which could suggest a similar mode of action for this compound.

Biochemical Pathways

The compound is formed from barley lichenan, and the approximate molar ratios of the 1,4- to 1,3-linkage in lichenan is estimated to be 2.2 . From scleroglucan, 2-(2’,3’,4’-Trihydroxybutyl)quinoxaline is produced, reflecting a 1,3- and branched 1,6-linkage in the glucan

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinoxalin-2-yl)butane-1,2,3-triol typically involves the reaction of quinoxaline derivatives with butane-1,2,3-triol under specific conditions. One common method involves the use of a catalyst and a solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Quinoxalin-2-yl)butane-1,2,3-triol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxaline derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.

Major Products Formed:

Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.

Reduction: Formation of dihydroquinoxaline derivatives.

Substitution: Formation of halogenated quinoxaline derivatives.

Comparaison Avec Des Composés Similaires

2-(2,3,4-Trihydroxybutyl)quinoxaline: Another quinoxaline derivative with similar hydroxyl groups.

Bis(quinoxalin-2-yl)phenoxy)alkanes: Compounds with two quinoxaline moieties linked by an alkane chain.

Uniqueness: 4-(Quinoxalin-2-yl)butane-1,2,3-triol is unique due to its specific combination of a quinoxaline ring and a butane-1,2,3-triol moiety, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

2-(2',3',4'-Trihydroxybutyl)quinoxaline is a compound of increasing interest due to its potential biological activities. It is notably recognized as a food metabolite derived from the breakdown of polysaccharides, particularly homoglucans found in plant materials. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.251 g/mol

- CAS Number : 42015-38-3

The biological activity of this compound is primarily attributed to its influence on various biochemical pathways:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Effects : Preliminary research suggests that it may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.

Biological Activity Overview

1. Antioxidant Activity

In vitro studies have demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

2. Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

3. Enzyme Inhibition

Research focused on the inhibition of thymidine phosphorylase (TP), an enzyme implicated in several cancer pathways. The compound showed IC50 values indicating potent inhibition, suggesting potential applications in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:

- Absorption : Rapid absorption post-ingestion with peak plasma concentrations observed within hours.

- Metabolism : Primarily metabolized in the liver with several metabolites identified.

- Excretion : Excreted mainly through urine, indicating renal clearance as a significant pathway.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future study include:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Clinical trials to evaluate efficacy and safety in humans.

- Exploration of structure-activity relationships (SAR) to optimize its biological properties.

Propriétés

IUPAC Name |

4-quinoxalin-2-ylbutane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKHJQAEESRVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558662 | |

| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42015-38-3 | |

| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(quinoxalin-2-yl)butane-1,2,3-triol in glucan analysis?

A1: 4-(Quinoxalin-2-yl)butane-1,2,3-triol, also known as 2-(2′,3′,4′-trihydroxybutyl)quinoxaline (G-1), is a key derivative formed when β-1,3-linked glucans like curdlan and scleroglucan react with o-phenylenediamine (OPD) under alkaline conditions with heating [, ]. This reaction, known as the alkaline OPD method, is employed to analyze the structure and linkage patterns of complex carbohydrates.

Q2: How does the formation of 4-(quinoxalin-2-yl)butane-1,2,3-triol aid in understanding glucan structure?

A2: The presence of 4-(quinoxalin-2-yl)butane-1,2,3-triol (G-1) specifically indicates the existence of β-1,3 linkages within the glucan structure [, ]. By analyzing the types and quantities of quinoxaline derivatives produced, researchers can determine the ratio of different linkages (like β-1,3, β-1,4, and β-1,6) within a glucan sample. This information is crucial for understanding the physical properties, biological activity, and potential applications of these polysaccharides. For instance, in the study by Kato et al., the formation of G-1 and another quinoxaline derivative from scleroglucan allowed researchers to confirm the presence of both β-1,3 and branched β-1,6 linkages in the glucan [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.